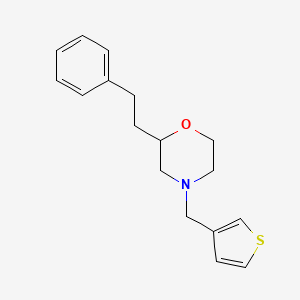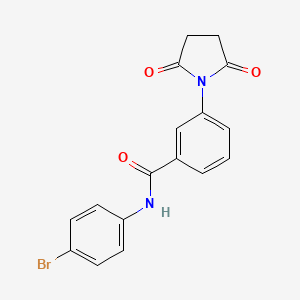
2-(2-phenylethyl)-4-(3-thienylmethyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-phenylethyl)-4-(3-thienylmethyl)morpholine, also known as PTM or PTM-3, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. PTM belongs to the class of morpholine derivatives and contains a phenylethyl and thienylmethyl group, which are responsible for its unique properties.
作用機序
The exact mechanism of action of 2-(2-phenylethyl)-4-(3-thienylmethyl)morpholine is not fully understood, but it is believed to act on various neurotransmitter systems in the brain, including the serotonergic, dopaminergic, and noradrenergic systems. 2-(2-phenylethyl)-4-(3-thienylmethyl)morpholine has been shown to increase the levels of these neurotransmitters in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
2-(2-phenylethyl)-4-(3-thienylmethyl)morpholine has been shown to have a variety of biochemical and physiological effects. In animal studies, 2-(2-phenylethyl)-4-(3-thienylmethyl)morpholine has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in the growth and survival of neurons. 2-(2-phenylethyl)-4-(3-thienylmethyl)morpholine has also been shown to decrease the levels of pro-inflammatory cytokines, which are molecules that are involved in the inflammatory response.
実験室実験の利点と制限
One advantage of using 2-(2-phenylethyl)-4-(3-thienylmethyl)morpholine in lab experiments is that it has been shown to have a high degree of selectivity for certain neurotransmitter systems, which may allow for more targeted pharmacological interventions. However, one limitation of using 2-(2-phenylethyl)-4-(3-thienylmethyl)morpholine in lab experiments is that its exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several potential future directions for research on 2-(2-phenylethyl)-4-(3-thienylmethyl)morpholine. One area of interest is the development of 2-(2-phenylethyl)-4-(3-thienylmethyl)morpholine analogues with improved pharmacological properties. Another area of interest is the investigation of 2-(2-phenylethyl)-4-(3-thienylmethyl)morpholine's potential as a treatment for other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder. Additionally, further research is needed to fully understand the mechanism of action of 2-(2-phenylethyl)-4-(3-thienylmethyl)morpholine and its effects on the brain.
合成法
The synthesis of 2-(2-phenylethyl)-4-(3-thienylmethyl)morpholine involves the reaction of 2-phenylethylamine with 3-thienylmethyl chloride in the presence of sodium hydride as a base. The resulting intermediate is then reacted with morpholine to yield 2-(2-phenylethyl)-4-(3-thienylmethyl)morpholine as the final product.
科学的研究の応用
2-(2-phenylethyl)-4-(3-thienylmethyl)morpholine has been studied extensively for its potential pharmacological properties, including its ability to act as an antidepressant, anxiolytic, and analgesic agent. In addition, 2-(2-phenylethyl)-4-(3-thienylmethyl)morpholine has been investigated for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
2-(2-phenylethyl)-4-(thiophen-3-ylmethyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NOS/c1-2-4-15(5-3-1)6-7-17-13-18(9-10-19-17)12-16-8-11-20-14-16/h1-5,8,11,14,17H,6-7,9-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMEAXKKPDFOITE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=CSC=C2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Phenylethyl)-4-(3-thienylmethyl)morpholine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(2-methoxyphenoxy)acetyl]-3-piperidinamine](/img/structure/B5971176.png)

![2-[(4-fluorophenyl)amino]-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B5971189.png)

![4-bromo-N-[4-(difluoromethoxy)-3-methoxyphenyl]-5-nitro-1H-pyrazole-3-carboxamide](/img/structure/B5971197.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-5-methoxy-1H-indole-2-carboxamide](/img/structure/B5971213.png)

![2-{[(3,4-dichlorobenzyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione](/img/structure/B5971225.png)
![2-[1-[(6-methyl-2-pyridinyl)methyl]-4-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B5971227.png)

![1-ethyl-3-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-7-methyl-1,8-naphthyridin-4(1H)-one](/img/structure/B5971254.png)
![1-{3-[2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-4-methoxyphenoxy]-2-hydroxypropyl}-4-piperidinol](/img/structure/B5971261.png)
![N-[4-(benzoylamino)phenyl]-4-chloro-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B5971267.png)